molecular formula C8H7F2NO B13620561 2-(Difluoromethyl)benzamide

2-(Difluoromethyl)benzamide

Katalognummer: B13620561
Molekulargewicht: 171.14 g/mol
InChI-Schlüssel: UJTDXEYKHSJIMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)benzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzamide typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzoic acid with an aminating agent. The process begins with the acyl chlorination of the benzoic acid using a chlorinating agent and an acid-binding agent. The resulting 2-fluoro-6-(trifluoromethyl)benzoyl chloride is then amidated to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of advanced techniques such as high-pressure reactions and continuous flow reactors to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while substitution reactions can produce various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    2-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Fluorobenzamide: Contains a single fluorine atom attached to the benzamide structure.

    2-Chlorobenzamide: Features a chlorine atom instead of a fluorine atom

Uniqueness: 2-(Difluoromethyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H7F2NO

Molekulargewicht

171.14 g/mol

IUPAC-Name

2-(difluoromethyl)benzamide

InChI

InChI=1S/C8H7F2NO/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H2,11,12)

InChI-Schlüssel

UJTDXEYKHSJIMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.